molecular formula C13H13F3N2O3 B578462 tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate CAS No. 1346521-27-4

tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate

Cat. No.: B578462
CAS No.: 1346521-27-4
M. Wt: 302.253
InChI Key: BWWMSZUCQJXCLB-UHFFFAOYSA-N
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Description

tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate: is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of the trifluoromethoxy group imparts distinct physicochemical characteristics, making it valuable in pharmaceutical and agrochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction employs boron reagents and palladium catalysts to form carbon-carbon bonds, facilitating the incorporation of the trifluoromethoxy group .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives .

Scientific Research Applications

tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity and selectivity, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 5-(trifluoromethyl)-1H-indazole-1-carboxylate
  • tert-Butyl 5-(difluoromethoxy)-1H-indazole-1-carboxylate
  • tert-Butyl 5-(fluoromethoxy)-1H-indazole-1-carboxylate

Uniqueness

tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s performance in various applications compared to its analogs .

Properties

IUPAC Name

tert-butyl 5-(trifluoromethoxy)indazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O3/c1-12(2,3)21-11(19)18-10-5-4-9(20-13(14,15)16)6-8(10)7-17-18/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWMSZUCQJXCLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)OC(F)(F)F)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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